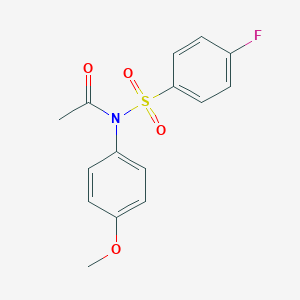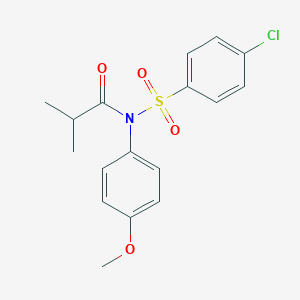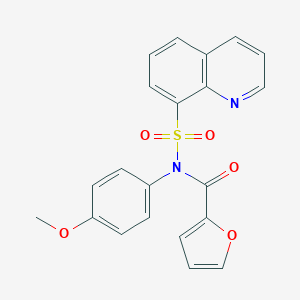![molecular formula C21H18N2O3S B280803 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, also known as TDPQ, is a synthetic compound that has shown potential in scientific research applications. TDPQ belongs to the class of compounds known as sulfonamides, which have been used extensively in medicinal chemistry due to their ability to inhibit enzymes and proteins. In
作用機序
The mechanism of action of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide involves its ability to inhibit enzymes and proteins. Specifically, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. By inhibiting CAIX, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide can slow down the growth of cancer cells and reduce their ability to metastasize. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide can increase the levels of dopamine in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has been shown to induce apoptosis, or programmed cell death. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has also been shown to reduce the production of reactive oxygen species (ROS), which can damage cells and contribute to the development of cancer. In the brain, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has been shown to increase the levels of dopamine, leading to neuroprotective effects. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has also been shown to reduce inflammation in various tissues, which can contribute to the development of various diseases.
実験室実験の利点と制限
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit specific enzymes and proteins. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has also been shown to have low toxicity, making it a safer alternative to other compounds used in scientific research. However, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide also has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.
将来の方向性
There are several future directions for research on N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and administration of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide for cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the long-term effects of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide on the brain and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide in clinical settings.
合成法
The synthesis of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide involves the reaction of 8-quinolinesulfonyl chloride with 1,2,3,4-tetrahydrodibenzo[b,d]furan-6-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide. The synthesis of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has been optimized to produce high yields and purity, making it an ideal compound for scientific research applications.
科学的研究の応用
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has shown potential in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has also been shown to have neuroprotective effects, reducing the damage caused by brain injuries and neurodegenerative diseases. Inflammation is another area where N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has shown promise, with studies indicating that it can reduce inflammation in various tissues.
特性
分子式 |
C21H18N2O3S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,20-9-3-5-14-6-4-12-22-21(14)20)23-15-10-11-19-17(13-15)16-7-1-2-8-18(16)26-19/h3-6,9-13,23H,1-2,7-8H2 |
InChIキー |
OAPNKVYJKZKSPI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
正規SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280720.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
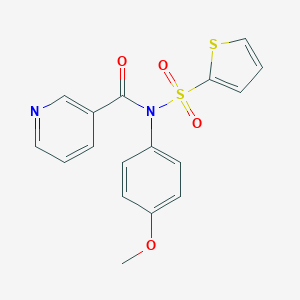
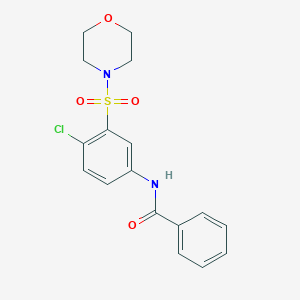
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
